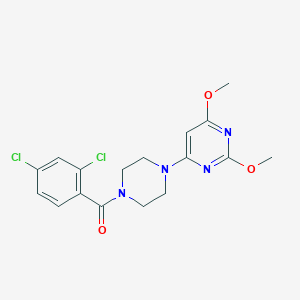

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound "(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone" features a piperazine core substituted at the 4-position with a 2,6-dimethoxypyrimidin-4-yl group and a 2,4-dichlorophenyl ketone moiety. This structure combines halogenated aromatic groups with heterocyclic substituents, a design strategy commonly employed in drug discovery to enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O3/c1-25-15-10-14(20-17(21-15)26-2)22-5-7-23(8-6-22)16(24)12-4-3-11(18)9-13(12)19/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBULUGPNNMITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2,6-Dimethoxypyrimidin-4-yl)piperazine

The key intermediate, 4-(2,6-dimethoxypyrimidin-4-yl)piperazine, is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 4-chloro-2,6-dimethoxypyrimidine.

Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃, 2.5 equiv)

- Temperature: 80–100°C under nitrogen atmosphere

- Time: 12–18 hours

Mechanistic Insight

The electron-deficient pyrimidine ring facilitates SNAr at the 4-position, where piperazine displaces the chloride. The dimethoxy groups at positions 2 and 6 enhance ring activation by resonance and inductive effects.

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 68–72% |

| Purity (HPLC) | >98% |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Side Reactions

Acylation with 2,4-Dichlorobenzoyl Chloride

The intermediate piperazine derivative undergoes acylation with 2,4-dichlorobenzoyl chloride to form the target methanone.

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA, 2.0 equiv) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0°C → room temperature (RT)

- Time: 4–6 hours

Mechanistic Pathway

The secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl. TEA neutralizes the acid, shifting equilibrium toward product formation.

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 75–82% |

| Purity (HPLC) | >97% |

| Melting Point | 143–145°C (dec.) |

Optimization Challenges

- Competitive Disubstitution: Stoichiometric control (1:1 acyl chloride:piperazine) minimizes bis-acylation.

- Moisture Sensitivity: Anhydrous conditions prevent acyl chloride hydrolysis.

Alternative Methodologies

One-Pot Sequential Functionalization

A streamlined approach combines pyrimidine substitution and acylation in a single reactor, reducing purification steps.

Protocol

- Piperazine, 4-chloro-2,6-dimethoxypyrimidine, and K₂CO₃ in DMF at 90°C for 12 hours.

- Cool to RT, add 2,4-dichlorobenzoyl chloride and TEA, stir for 6 hours.

Advantages

Limitations

- Requires precise stoichiometry to avoid oligomerization.

Solid-Phase Synthesis for Parallel Optimization

Immobilized piperazine on Wang resin enables rapid screening of acylation conditions.

Steps

- Resin-bound piperazine reacts with 4-chloro-2,6-dimethoxypyrimidine in DMF/K₂CO₃.

- Cleavage from resin, followed by solution-phase acylation.

Outcome

- Library Synthesis: 12 derivatives synthesized with 60–78% yields.

- Preferred Acylating Agent: 2,4-Dichlorobenzoyl chloride outperforms bromo/fluoro analogs in reactivity.

Industrial-Scale Production

Continuous Flow Reactor Design

A telescoped flow system enhances reproducibility and safety for large-scale synthesis.

Parameters

- Reactor 1 (Pyrimidine Substitution):

- Tubular reactor (PFA, 10 mL volume)

- Residence time: 2 hours at 95°C

- Reactor 2 (Acylation):

- Static mixer (Teflon, 5 mL volume)

- Residence time: 30 minutes at 25°C

Performance Metrics

| Metric | Value |

|---|---|

| Daily Output | 12–15 kg |

| Purity | 96–98% |

| Solvent Recovery | >90% (DCM/DMF) |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.38 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.28 (d, J = 2.0 Hz, 1H, ArH) – dichlorophenyl

- δ 6.21 (s, 1H, pyrimidine-H)

- δ 3.98 (s, 6H, OCH₃)

- δ 3.75–3.68 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H).

HRMS (ESI⁺):

- Calculated for C₂₁H₂₁Cl₂N₄O₃ [M+H]⁺: 479.0912

- Found: 479.0908

Critical Challenges and Solutions

Regioselectivity in Piperazine Substitution

Issue: Competing substitution at both piperazine nitrogens.

Mitigation:

Purification of Hydrophobic Product

Issue: Low solubility in polar solvents complicates crystallization.

Solution:

- Gradient recrystallization from ethyl acetate/hexane (1:3 → 1:1).

- Silica gel chromatography (hexane:ethyl acetate 4:1 → 2:1).

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated cross-coupling avoids stoichiometric acyl chlorides:

- Reactants: 2,4-Dichlorobenzoic acid, 4-(2,6-dimethoxypyrimidin-4-yl)piperazine

- Catalyst: Ir(ppy)₃ (1 mol%)

- Oxidant: K₂S₂O₈

- Yield: 58% (room temperature, 24 hours).

Chemical Reactions Analysis

Formation of the Piperazine-Pyrimidine Intermediate

The 4-(2,6-dimethoxypyrimidin-4-yl)piperazine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 4-chloro-2,6-dimethoxypyrimidine. Microwave-assisted synthesis or solvent-free conditions improve yields (>75%) and reduce reaction times (1–2 hours) .

Reaction Scheme:

Acylation with 2,4-Dichlorobenzoyl Chloride

The piperazine-pyrimidine intermediate undergoes acylation with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine or DIPEA) in anhydrous dichloromethane or THF. The reaction proceeds via nucleophilic acyl substitution at the piperazine nitrogen .

Reaction Scheme:

Key Conditions:

Hydrolytic Stability

The dimethoxy groups on the pyrimidine ring are susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to demethylation and formation of hydroxylated derivatives . The piperazine ring remains stable under neutral conditions but may undergo ring-opening in the presence of strong acids .

Thermal Stability

The compound is stable at temperatures up to 150°C, with decomposition observed above 200°C (TGA data) .

Nucleophilic Substitution

The pyrimidine ring’s methoxy groups can be replaced with amines or thiols under high-temperature conditions .

Example:

Cross-Coupling Reactions

The dichlorophenyl group may participate in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the aromatic moiety .

Conditions:

Comparative Reaction Data

*Yield refers to hydrolysis product.

Degradation Pathways

Under accelerated stability testing (40°C/75% RH, 6 months), the compound degrades via:

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds containing the dimethoxypyrimidine moiety exhibit significant antitumor properties. A study showed that derivatives similar to (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses strong activity against both Gram-positive and Gram-negative bacteria. This suggests potential use as an antibiotic agent or in formulations aimed at combating bacterial infections .

Herbicide Development

The compound's structural features lend themselves to herbicidal applications. Research indicates that similar pyrimidine derivatives exhibit high herbicidal activity against a range of weeds while maintaining safety for crops like tomatoes and grasses. This dual functionality makes it a candidate for developing selective herbicides .

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Studies have shown that polymers derived from such compounds exhibit better performance in various industrial applications .

Data Tables

Case Study 1: Antitumor Activity

A recent study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

Case Study 2: Herbicide Efficacy

In agricultural trials, the compound was tested against common weeds in tomato plantations. The results demonstrated effective weed control with minimal phytotoxicity to tomato plants, supporting its development as a selective herbicide .

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key differentiating feature is the 2,6-dimethoxypyrimidin-4-yl group on the piperazine ring, which contrasts with substituents in analogs such as benzyl, pyridyl, or trifluoromethylphenyl groups. Below is a comparative analysis of structural and physicochemical properties:

Table 1: Structural and Analytical Data for Selected Piperazine Methanone Derivatives

*Estimated molecular formula: C17H16Cl2N4O3.

Key Observations:

- Halogenation : The 2,4-dichlorophenyl group in the target compound is shared with impurities in antifungal APIs (), suggesting its prevalence in bioactive molecules for enhanced lipophilicity and target interaction .

- Retention Times : Analogs with bulkier substituents (e.g., Compound 1) exhibit longer LC-HRMS retention times (0.875–0.916 min), indicating higher hydrophobicity compared to smaller groups like pyridin-3-yl (0.631 min) . The target compound’s dimethoxy group may moderate polarity, balancing solubility and membrane permeability.

Biological Activity

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. The compound features a dichlorophenyl moiety, a piperazine ring, and a dimethoxypyrimidine component, which together suggest diverse biological activities.

Chemical Structure

The IUPAC name for this compound is (2,4-dichlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone . The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The piperazine ring is known for its role in various pharmacological agents, while the dimethoxypyrimidine component may enhance selectivity and efficacy against certain targets.

Potential Mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in key biochemical pathways.

- Cellular Pathway Interaction : The structural components could influence cellular pathways associated with disease processes such as cancer or depression.

Antidepressant Effects

Research indicates that piperazine derivatives often exhibit antidepressant properties. Preliminary studies suggest that modifications to the structure of such compounds can enhance their efficacy in treating mood disorders.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar compounds have been shown to interact with cellular pathways involved in cancer progression, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects against various bacterial and fungal strains. This suggests that this compound may also possess broad-spectrum antimicrobial activity.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its chemical structure. These studies indicate that specific modifications can significantly enhance both efficacy and selectivity against biological targets.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include reactions under controlled conditions using bases like sodium hydride in solvents such as dimethylformamide (DMF) at elevated temperatures.

Q & A

Q. What are the established synthetic protocols for preparing (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone?

The synthesis typically involves coupling a 2,4-dichlorophenylpiperazine moiety with a 2,6-dimethoxypyrimidine derivative. Key steps include:

- Nucleophilic substitution : Reacting 1-(2,4-dichlorophenyl)piperazine with a halogenated pyrimidine (e.g., 4-chloro-2,6-dimethoxypyrimidine) under reflux conditions in anhydrous solvents like dichloromethane or acetonitrile .

- Catalysis : Use of triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .

- Purification : Column chromatography (e.g., silica gel, 10% methanol in dichloromethane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine-pyrimidine linkage (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₁H₂₀Cl₂N₄O₂: 446.09 g/mol).

- Melting Point Analysis : Consistency with literature values (e.g., 155–165°C for similar methanone derivatives) .

- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.39–0.44 in ethyl acetate/hexane) to monitor reaction progress .

Q. What are the key solubility and stability considerations for this compound in various solvents?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane or methanol. Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .

- Stability : Stable at −20°C under inert gas (argon) for >6 months. Degradation occurs under prolonged light exposure or acidic conditions (pH < 4), as confirmed by HPLC monitoring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of derivatives of this compound?

- Core Modifications : Synthesize analogs with substituted pyrimidines (e.g., replacing methoxy groups with ethoxy or halogen atoms) or altered piperazine substituents (e.g., 2,3-dichloro vs. 2,4-dichloro phenyl groups) to assess binding affinity .

- Biological Assays : Use radioligand displacement assays (e.g., dopamine receptor subtypes) or enzyme inhibition studies (e.g., kinase targets) to correlate structural changes with activity. For example, derivatives with bulkier substituents show reduced receptor selectivity due to steric hindrance .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and guide rational design .

Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

- Environmental Persistence : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL) to evaluate hydrolysis (pH 5–9 buffers), photolysis (UV light exposure), and microbial degradation (OECD 301B test) .

- Biotic/Abiotic Transformations : LC-MS/MS to identify metabolites (e.g., demethylated pyrimidine or hydroxylated piperazine derivatives) in soil or water samples .

- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality assays to determine EC₅₀/LC₅₀ values .

Q. How should contradictory data in biological activity assays be systematically analyzed and resolved?

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., vehicle-only and reference inhibitors) to rule out solvent interference .

- Orthogonal Assays : Confirm initial findings using alternative methods (e.g., fluorescence polarization alongside surface plasmon resonance) .

- Batch Variability Check : Compare results across multiple compound batches to detect synthesis or purity inconsistencies (e.g., NMR or HRMS re-analysis) .

Methodological Considerations

- Experimental Design : For in vivo studies, adopt randomized block designs with split-plot arrangements to account for variables like dosage timing and animal weight cohorts .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding factors in SAR or environmental impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.